Walsucochin A

Beschreibung

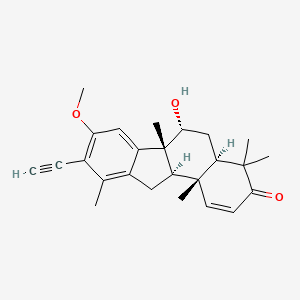

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H30O3 |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(4aR,6R,6aR,11aR,11bR)-9-ethynyl-6-hydroxy-8-methoxy-4,4,6a,10,11b-pentamethyl-5,6,11,11a-tetrahydro-4aH-benzo[a]fluoren-3-one |

InChI |

InChI=1S/C25H30O3/c1-8-15-14(2)16-11-20-24(5)10-9-21(26)23(3,4)19(24)13-22(27)25(20,6)17(16)12-18(15)28-7/h1,9-10,12,19-20,22,27H,11,13H2,2-7H3/t19-,20+,22+,24-,25-/m0/s1 |

InChI-Schlüssel |

VLPHUESCRKBVIP-WOSFXNHJSA-N |

Isomerische SMILES |

CC1=C2C[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C2=CC(=C1C#C)OC)C)O)(C)C)C |

Kanonische SMILES |

CC1=C2CC3C4(C=CC(=O)C(C4CC(C3(C2=CC(=C1C#C)OC)C)O)(C)C)C |

Synonyme |

walsucochin A |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Characterization of Walsucochin a

Spectroscopic Methodologies in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the planar structure of Walsucochin A. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and ROESY) NMR experiments were employed to establish the precise connectivity of atoms and the relative stereochemistry. researchgate.net

The ¹H NMR spectrum revealed the presence of characteristic signals for a monosubstituted phenyl group, an acetylenic proton, and several methyl groups. The ¹³C NMR spectrum, in conjunction with HSQC data, accounted for all 25 carbon atoms in the molecule. researchgate.net Detailed analysis of the Heteronuclear Multiple Bond Correlation (HMBC) spectrum was crucial for connecting the various structural fragments identified by the Correlation Spectroscopy (COSY) experiment. researchgate.net The comprehensive NMR data for this compound, recorded in CDCl₃, are presented below.

| Position | δC (mult.) | δH (mult., J in Hz) |

|---|---|---|

| 1 | 200.2 (C) | |

| 2 | 127.9 (CH) | 5.88 (d, 10.0) |

| 3 | 161.4 (CH) | 6.85 (d, 10.0) |

| 4 | 38.9 (C) | |

| 5 | 50.6 (CH) | 2.10 (m) |

| 6 | 22.2 (CH2) | 1.85 (m), 1.65 (m) |

| 7 | 27.5 (CH2) | 1.75 (m), 1.60 (m) |

| 8 | 47.5 (C) | |

| 9 | 41.8 (CH) | 2.88 (br s) |

| 10 | 48.8 (C) | |

| 11 | 34.1 (CH2) | 1.95 (m), 1.70 (m) |

| 12 | 119.5 (C) | |

| 13 | 149.2 (C) | |

| 14 | 74.2 (CH) | 4.80 (s) |

| 18 | 23.6 (CH3) | 1.08 (s) |

| 19 | 21.8 (CH3) | 1.15 (s) |

| 28 | 26.6 (CH3) | 1.12 (s) |

| 29 | 27.9 (CH3) | 1.25 (s) |

| 30 | 21.5 (CH3) | 1.05 (s) |

| 1' | 122.3 (C) | |

| 2' | 128.3 (CH x 2) | 7.45 (d, 7.2) |

| 3' | 128.4 (CH x 2) | 7.32 (t, 7.2) |

| 4' | 128.9 (CH) | 7.32 (t, 7.2) |

| 1'' | 83.9 (C) | |

| 2'' | 80.8 (CH) | 3.12 (s) |

Data sourced from the supporting information of Zhou et al., Org. Lett. 2008, 10(3), 465-468. researchgate.net

Mass spectrometry was instrumental in establishing the molecular formula of this compound. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provided a precise mass measurement of the molecular ion [M]⁺. researchgate.net

The experimental measurement yielded a value of m/z 378.2195. This corresponded to a calculated molecular formula of C₂₅H₃₀O₃ (calculated value: 378.2195), confirming the elemental composition and the degree of unsaturation implied by the NMR data. researchgate.net The fragmentation pattern observed in the Electron Ionization Mass Spectrum (EIMS) further supported the proposed structure. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

Crystallographic Approaches for Absolute Configuration Confirmation of this compound

While single-crystal X-ray diffraction is a definitive method for determining the absolute configuration of chiral molecules, this technique was not reported in the initial isolation and characterization of this compound. uol.deuni-ulm.derigaku.com The original researchers were unable to obtain crystals of sufficient quality for X-ray analysis. researchgate.net

Instead, the absolute configuration of this compound was elucidated using spectral methods, primarily through the application of Circular Dichroism (CD) spectroscopy. researchgate.net The CD spectrum of this compound showed specific Cotton effects (λmax 230 nm, Δε +8.61; λmax 211 nm, Δε −7.37), which, when compared with empirical rules and data from related compounds, allowed for the assignment of the absolute stereochemistry. researchgate.net This assignment was later supported by the total synthesis of the related compound, (-)-Walsucochin B, which confirmed the absolute configuration of its stereocenters. nih.govnih.gov Furthermore, the total synthesis of (±)-Walsucochin A confirmed the relative configuration of the molecule, which was consistent with the spectroscopically determined structure of the natural product. rsc.org

Biosynthetic Investigations of Walsucochin a

Postulated Biosynthetic Pathways for Walsucochin A

The biosynthesis of this compound is thought to begin with a known apotirucallane-type triterpenoid (B12794562), piscidinol D, which is commonly found in the Walsura genus. researchgate.net Researchers have proposed a plausible biosynthetic pathway that transforms this precursor into the complex structure of this compound through a series of chemical modifications. researchgate.netresearchgate.net

The proposed sequence of events is as follows:

Oxidative Degradation and Dehydration: The process is initiated by the oxidative degradation of the side chain of piscidinol D. This is followed by a dehydration step, resulting in the formation of a key intermediate. researchgate.netresearchgate.net

Protonation and Carbocation Formation: The resulting intermediate undergoes protonation, leading to the formation of a carbocationic intermediate. researchgate.netresearchgate.net

Wagner-Meerwein Rearrangement: A critical step in the formation of the unique carbon skeleton of this compound is a Wagner-Meerwein rearrangement. This rearrangement transforms the carbocationic intermediate into a more stable configuration. researchgate.net

Loss of a Proton: The rearranged carbocation then loses a proton to form a relatively stable intermediate. researchgate.net

Aromatization and Methylation: The final steps involve the aromatization of the C-ring and the methylation of the 16-OH group, which yields the final this compound molecule. researchgate.net

This postulated pathway provides a logical chemical route from a common triterpenoid precursor to the novel structure of this compound.

| Step | Precursor/Intermediate | Transformation | Product/Intermediate |

| 1 | Piscidinol D | Oxidative degradation of the side chain and dehydration | Intermediate i |

| 2 | Intermediate i | Protonation | Carbocationic intermediate ii |

| 3 | Carbocationic intermediate ii | Wagner−Meerwein rearrangement | Intermediate iii |

| 4 | Intermediate iii | Loss of a proton | Intermediate iv |

| 5 | Intermediate iv | Aromatization and methylation of 16-OH | This compound |

Enzymatic and Intermediate Studies in this compound Biosynthesis

While a chemically plausible biosynthetic pathway for this compound has been postulated, detailed enzymatic and intermediate studies remain largely unexplored in the scientific literature. As of now, specific enzymes responsible for catalyzing the proposed transformations, such as the initial oxidative degradation of piscidinol D or the subsequent Wagner-Meerwein rearrangement, have not been isolated or characterized.

The intermediates outlined in the postulated pathway, including the initial product of side-chain degradation, the subsequent carbocationic species, and the rearranged carbocyclic framework, are theoretical constructs. Their existence has been inferred from the structures of the precursor and the final product, but they have not yet been isolated from Walsura cochinchinensis or synthesized in a laboratory setting to confirm their role in the biosynthetic process. The transient and unstable nature of carbocationic intermediates makes their direct detection particularly challenging.

Future research in this area would require the use of techniques such as isotopic labeling studies, in vitro assays with plant protein extracts, and advanced mass spectrometry to identify and characterize the fleeting intermediates and the specific enzymes that mediate the biosynthesis of this compound.

Total Synthesis Strategies and Methodologies for Walsucochin a

Historical Context and Challenges in Walsucochin Nortriterpenoid Synthesis

The synthesis of walsucochin nortriterpenoids like Walsucochin A presents a formidable challenge to synthetic chemists due to their intricate molecular architecture. acs.org These molecules are characterized by a complex 6/6/5/6-fused tetracyclic ring system, multiple stereocenters, and specific functional group arrangements. nwafu.edu.cnacs.org A key structural feature is a phenylacetylene (B144264) or phenylfuran moiety fused to the five-membered C ring. nwafu.edu.cnacs.org

Historically, the limited availability of these compounds from natural sources has hindered extensive biological evaluation and the elucidation of their biosynthetic pathways. acs.orgresearchgate.net This scarcity underscores the critical need for efficient and streamlined total syntheses to provide sufficient material for in-depth biological studies and the development of novel analogs with potentially improved therapeutic properties. acs.org

One of the most significant hurdles in the synthesis of these compounds has been the site-selective installation of functional groups, particularly the oxygen function at the C-7 position. acs.orgresearchgate.netacs.org The development of new synthetic methodologies and strategies has been essential to overcome these challenges and enable the successful construction of these complex natural products. acs.org

Divergent Synthetic Routes to (±)-Walsucochin A

A significant breakthrough in the synthesis of the walsucochin family was the development of a divergent synthetic strategy that allows for the creation of (±)-Walsucochin A and several of its analogs from a common intermediate. nih.govresearchgate.net This approach provides a flexible and efficient pathway to a range of related natural products. nwafu.edu.cn

Key Methodologies in Tetracyclic Skeleton Construction

The construction of the characteristic 6/6/5/6-fused tetracyclic skeleton is a cornerstone of the synthetic route. A key strategy involves a titanocene-mediated radical cyclization followed by a base-induced cycloaromatization. acs.orgresearchgate.netacs.org This sequence allows for the rapid assembly of the core ring system. Another notable method is a cationic polyolefin cyclization, which has also been successfully employed to construct the tetracyclic framework. nwafu.edu.cnresearchgate.netthieme-connect.com These methods provide efficient access to the decahydrobenzofluorene skeleton that forms the foundation of the walsucochin nortriterpenoids. acs.org

Stereoselective Transformations in this compound Synthesis

Achieving the correct stereochemistry is a critical aspect of the total synthesis of this compound. The molecule contains several contiguous stereocenters that must be controlled precisely. acs.org

One of the pivotal stereoselective transformations is the reduction of a ketone intermediate to establish the desired alcohol stereochemistry at the C-7 position. nwafu.edu.cn After exploring various reducing agents, it was found that the use of L-selectride, a sterically hindered hydride, resulted in the predominant formation of the desired 7α-hydroxy epimer with high diastereoselectivity (≥95%). nwafu.edu.cn This step is crucial for setting the correct relative stereochemistry in this part of the molecule.

Another key stereoselective process is the cationic polyolefin cyclization initiated by a chiral epoxide. researchgate.netacs.org This reaction not only constructs the core framework but also sets multiple stereocenters in a single, highly controlled step. researchgate.netthieme-connect.com

Regioselective Functionalization Approaches (e.g., C-H Hydroxylation)

A major challenge in the synthesis of this compound and its relatives is the regioselective introduction of an oxygen atom at the C-7 position. acs.orgresearchgate.net To address this, a novel copper-mediated remote C-H hydroxylation reaction was developed. acs.orgresearchgate.netacs.org This method allows for the site-selective installation of the hydroxyl group, a transformation that was previously difficult to achieve. acs.orgresearchgate.net

The synthesis also involves other important regioselective reactions. For instance, regioselective iodination of an aromatic ring using N-iodosuccinimide (NIS) in hexafluoroisopropanol (HFIP) and dichloromethane (B109758) (DCM) is a key step in preparing an intermediate for further transformations. nwafu.edu.cn Additionally, late-stage free-radical halogenation has been used to install a handle for the subsequent introduction of the phenylacetylene moiety. researchgate.netthieme-connect.com

Enantioselective Synthetic Approaches Towards this compound

While the divergent synthesis initially produced a racemic mixture of (±)-Walsucochin A, enantioselective approaches have been developed for related walsucochin nortriterpenoids, which have paved the way for the asymmetric synthesis of this compound. nwafu.edu.cnresearchgate.net A landmark achievement was the first enantioselective total synthesis of (-)-Walsucochin B. researchgate.netthieme-connect.comacs.org

This synthesis utilized a cationic polyolefin cyclization initiated by a chiral epoxide. researchgate.netacs.org The chirality of the epoxide directs the stereochemical outcome of the cyclization, leading to the formation of the tetracyclic core with the correct absolute stereochemistry. researchgate.netthieme-connect.com This enantioselective approach was instrumental in confirming the absolute configuration of Walsucochin B. researchgate.netacs.org The strategies developed in the synthesis of (-)-Walsucochin B are highly relevant and provide a clear blueprint for the enantioselective synthesis of this compound.

Development of Novel Synthetic Enabling Methods for this compound Derivatives

The synthetic efforts towards this compound have not only led to the successful total synthesis of the natural product but have also spurred the development of new synthetic methods that can be applied to create a variety of derivatives. nwafu.edu.cn The divergent synthetic strategy is particularly well-suited for this purpose, as the common intermediate can be subjected to various cross-coupling reactions to generate a library of analogs. nwafu.edu.cn

Mechanistic Studies of Walsucochin A S Biological Activities

Investigation of Cellular and Molecular Targets of Walsucochin A

Analysis of SHIP1 Enzyme Activation by this compound

This compound has been identified as a small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). researchgate.net SHIP1 is a crucial negative regulator of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, primarily in hematopoietic cells. researchgate.netnih.gov It functions by hydrolyzing the PI3K product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. researchgate.netnih.gov

Studies have demonstrated that this compound and related compounds can directly activate the recombinant SHIP1 enzyme in vitro. researchgate.net Furthermore, they stimulate SHIP1 activity within intact macrophage and mast cells, highlighting their cell permeability and functional activity in a cellular context. researchgate.net This activation of a phosphatase by a small molecule represents a significant finding, as it offers an alternative strategy to inhibiting the PI3K pathway, which is often dysregulated in various diseases. researchgate.net

Allosteric Binding Site Characterization for this compound-SHIP1 Interaction

The mechanism by which this compound activates SHIP1 involves binding to a previously undiscovered allosteric site on the enzyme. researchgate.net Allosteric regulation refers to the modulation of an enzyme's activity by the binding of a molecule (an allosteric modulator) to a site other than the active site. wikipedia.org This binding event induces a conformational change in the protein, which in turn alters the active site's affinity for its substrate or its catalytic efficiency. wikipedia.orgplos.org

In the case of this compound, its interaction with this novel allosteric domain on SHIP1 leads to an enhancement of the enzyme's phosphatase activity. researchgate.net This is a notable example of allosteric activation, where the binding of a small molecule positively modulates the function of an enzyme. researchgate.netwikipedia.org The characterization of this allosteric site opens up new avenues for the design of more potent and specific SHIP1 activators.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) by this compound and Analogues

In addition to its effects on SHIP1, research has also explored the potential of this compound and its analogues as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nwafu.edu.cnnih.gov This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. nwafu.edu.cnacs.orgresearchgate.net

While this compound itself has not been reported as a potent inhibitor, some of its analogues, such as walsucochinoids D and E, have shown mild inhibitory activity against both mouse and human 11β-HSD1. nwafu.edu.cn For instance, walsucochinoid D displayed an IC50 value of 13.4 ± 1.7 μM against mouse 11β-HSD1, and walsucochinoid E had an IC50 of 8.25 ± 0.69 μM against the human enzyme. nwafu.edu.cn Another related compound, cochinchinoid K, exhibited more potent inhibition of mouse 11β-HSD1 with an IC50 value of 0.82 μM. nih.govacs.org These findings suggest that the walsucochin nortriterpenoid scaffold could be a promising starting point for developing more effective 11β-HSD1 inhibitors. nwafu.edu.cn

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Walsucochinoid D | Mouse 11β-HSD1 | 13.4 ± 1.7 |

| Walsucochinoid E | Human 11β-HSD1 | 8.25 ± 0.69 |

| Cochinchinoid K | Mouse 11β-HSD1 | 0.82 |

Elucidation of Signaling Pathways Modulated by this compound

The activation of SHIP1 by this compound directly impacts the PI3K/Akt signaling pathway. researchgate.netnih.gov By enhancing the hydrolysis of PIP3, this compound effectively dampens the downstream signaling cascade that is normally activated by PI3K. researchgate.net The PI3K pathway is integral to a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Its negative regulation by SHIP1, and consequently by this compound, has significant implications for immune cell function. researchgate.netnih.gov

Furthermore, the inhibition of 11β-HSD1 by this compound analogues points to a potential role in modulating glucocorticoid signaling. nwafu.edu.cncore.ac.uk By reducing the intracellular production of active cortisol, these compounds could influence the expression of glucocorticoid-responsive genes and the physiological processes they regulate, such as glucose metabolism and inflammation. researchgate.netnih.gov

Cellular Protective Mechanisms of this compound (e.g., H2O2-induced PC12 Cell Damage)

This compound has demonstrated significant cytoprotective effects in models of oxidative stress. researchgate.net Specifically, both this compound and its isomer, Walsucochin B, have been shown to protect rat pheochromocytoma (PC12) cells from damage induced by hydrogen peroxide (H2O2). researchgate.net PC12 cells are a widely used neuronal cell line for studying neuroprotective effects and the mechanisms of neuronal damage. frontiersin.orgsemanticscholar.org

H2O2 is a potent inducer of oxidative stress and can lead to cellular damage and apoptosis. sciopen.commdpi.com The protective activity of this compound in this model suggests that it may possess antioxidant properties or modulate cellular pathways that enhance resistance to oxidative damage. researchgate.netresearchgate.net This neuroprotective potential is a significant area of interest for further investigation into the therapeutic applications of this compound.

Structure Activity Relationship Sar and Analog Design of Walsucochin a

Systematic Structure-Activity Relationship Studies of Walsucochin A and its Analogues

The exploration of the relationship between the chemical structure of this compound and its biological activity is a critical step in harnessing its therapeutic potential. The synthesis of various analogues is the cornerstone of these investigations, allowing researchers to probe the functional significance of different parts of the molecule. nwafu.edu.cn

Design and Synthesis of this compound Analogues and Derivatives

The journey to understand the SAR of this compound begins with the challenging yet crucial task of its total synthesis. The first total syntheses of (±)-Walsucochin A and a series of related nortriterpenoids, including walsucochinoids C–F, have been successfully accomplished. nwafu.edu.cnacs.orgnih.gov These synthetic endeavors are not merely academic exercises; they are instrumental in producing the quantities of material necessary for biological evaluation and for creating a platform to generate diverse analogues. researchgate.net

A key strategy in the synthesis of this compound analogues involves a divergent approach from a common intermediate possessing the characteristic 6/6/5/6-fused tetracyclic ring skeleton. nwafu.edu.cnacs.org This allows for the efficient generation of a variety of related structures. For instance, after completing the synthesis of the natural products, researchers have synthesized a series of Walsucochin analogues through cross-coupling reactions. nwafu.edu.cn The installation of different chemical motifs, such as a furan (B31954) ring via a Suzuki–Miyaura cross-coupling reaction, has been a successful strategy to create structural diversity. nwafu.edu.cn

The table below lists some of the key compounds in the Walsucochin family that have been synthesized.

| Compound Name | Status |

| (±)-Walsucochin A | Synthesized nwafu.edu.cnacs.org |

| (±)-Walsucochin B | Synthesized researchgate.netacs.org |

| (±)-Walsucochinoid C | Synthesized nwafu.edu.cn |

| (±)-Walsucochinoid D | Synthesized nwafu.edu.cn |

| (±)-Walsucochinoid E | Synthesized nwafu.edu.cn |

| (±)-Walsucochinoid F | Synthesized nwafu.edu.cn |

| (±)-Walsucochinoid M | Synthesized acs.org |

| (±)-Walsucochinoid N | Synthesized acs.org |

Influence of Structural Modifications on Biological Target Interaction

Initial biological screenings have revealed that this compound and B exhibit significant protective activities in PC12 cells against damage induced by hydrogen peroxide. researchgate.net Furthermore, some of the synthesized analogues have shown promising inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nwafu.edu.cn Specifically, walsucochinoids D and E have been noted for their decent 11β-HSD1 inhibitory activities. nwafu.edu.cn

The synthesis of these analogues is explicitly aimed at accelerating SAR studies to identify more potent inhibitors of 11β-HSD1. nwafu.edu.cn While detailed quantitative data on the inhibitory concentrations of a wide range of analogues are not yet extensively published, the initial findings underscore the importance of the structural modifications in modulating the biological activity. The variation in the oxidation states of the A and B rings and the nature of the substituent on the C ring are thought to play a crucial role in the interaction with biological targets. nwafu.edu.cn The ability to synthetically access these modified structures is paramount for a deeper understanding of these interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Currently, there is a lack of published research specifically detailing the development of Quantitative Structure-Activity Relationship (QSAR) models for the this compound class of compounds. QSAR modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity, which can be instrumental in predicting the activity of novel analogues and guiding further synthesis efforts. ddg-pharmfac.netresearchgate.net The development of robust QSAR models for this compound would require a substantial dataset of analogues with corresponding biological activity data. As more analogues are synthesized and tested, the generation of such models will become a feasible and valuable next step in the exploration of this chemical scaffold. frontiersin.org

Computational Chemistry Approaches in this compound SAR Analysis

While specific computational SAR analyses for this compound are not yet detailed in the literature, computational chemistry plays a vital role in modern drug discovery and SAR analysis. nih.govnih.gov Techniques such as molecular docking and pharmacophore modeling are established methods for understanding how a ligand might bind to its target protein and for identifying the key structural features responsible for biological activity. nih.gov In the context of this compound and its analogues targeting 11β-HSD1, computational approaches could be employed to predict binding modes, rationalize observed activities, and prioritize the synthesis of new analogues with improved potency and selectivity. plos.org

Development of this compound as Chemical Probes for Biological Systems

The synthesis of this compound analogues is not only aimed at developing potential therapeutic agents but also at creating chemical probes to better understand biological systems. researchgate.net A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The availability of synthetic analogues of this compound provides the foundation for developing such tools. researchgate.net By modifying the this compound scaffold to incorporate reporter tags or reactive groups, researchers could, in principle, create probes for target identification, imaging, or mechanistic studies. However, the literature to date has not described the specific development or application of this compound-based chemical probes.

Advanced Analytical Methodologies for Walsucochin a Research

Chromatographic Techniques for Separation and Purification of Walsucochin A

Chromatography is a fundamental technique for the isolation and purification of this compound from natural sources or synthetic reaction mixtures. nih.gov Given the complexity of the matrices in which this compound is found, a multi-step chromatographic approach is often employed to achieve the desired level of purity.

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid monitoring of reaction progress and for the preliminary assessment of the components in an extract. nwafu.edu.cn In the context of this compound synthesis, reactions are monitored on GF254 precoated silica (B1680970) gel plates. Visualization is typically achieved through UV irradiation and staining with agents like p-anisaldehyde or potassium permanganate, which react with the functional groups present in the molecule and its precursors. nwafu.edu.cn

Column Chromatography: Flash column chromatography over silica gel is the principal method for the preparative separation and purification of this compound and its synthetic intermediates. nih.govnwafu.edu.cn This technique separates compounds based on their polarity, allowing for the isolation of the target molecule from byproducts and unreacted starting materials. nih.gov The choice of solvent system (mobile phase) is critical for effective separation. For instance, in the purification of a key precursor to this compound, a solvent system of ethyl ether and petroleum ether was used. nwafu.edu.cn The efficiency of column chromatography allows for the purification of diastereomers, such as the separation of the 7α-hydroxy epimer from other stereoisomers. nwafu.edu.cn

| Technique | Stationary Phase | Mobile Phase (Example) | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | GF254 precoated silica gel | Not specified | Reaction monitoring | nwafu.edu.cn |

| Flash Column Chromatography | Silica gel (200-300 mesh) | Ethyl ether:Petroleum ether (1:10) | Purification of synthetic intermediates | nwafu.edu.cn |

Advanced Spectroscopic Characterization of this compound and its Metabolites

The definitive identification and structural elucidation of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and exact mass. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the complex structure of organic molecules like this compound. slu.seyoutube.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed.

¹H NMR provides information on the number and chemical environment of protons, including their connectivity through spin-spin coupling.

¹³C NMR reveals the number of unique carbon atoms and their hybridization state (sp³, sp², sp). nwafu.edu.cn In the characterization of this compound and its synthetic precursors, NMR spectra are typically recorded on high-field instruments (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and trimethylsilane (B1584522) (TMS) as an internal standard. nwafu.edu.cnacs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound with high accuracy. nwafu.edu.cn Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and provides a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺). nwafu.edu.cn This technique was instrumental in confirming the mass of key intermediates during the total synthesis of this compound. nwafu.edu.cn

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. nwafu.edu.cn Specific absorption frequencies indicate the presence of carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double and triple bonds, which are characteristic features of the walsucochin nortriterpenoid skeleton. nwafu.edu.cn

| Technique | Instrumentation Example | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Bruker AVANCE III (400 or 500 MHz) | Detailed molecular structure, connectivity, and stereochemistry | nwafu.edu.cnacs.org |

| High-Resolution Mass Spectrometry (HRMS) | Thermo Scientific Q Exactive or Bruker Maxis System (ESI source) | Accurate mass and elemental composition | nwafu.edu.cn |

| Infrared (IR) Spectroscopy | Thermo Nicolet, Avatar 330 FT-IR | Identification of functional groups (e.g., C=O, C≡C) | nwafu.edu.cn |

Integration of Hybrid Analytical Techniques for Comprehensive Analysis

To handle the analysis of complex mixtures containing this compound, especially in metabolomics studies or when screening natural product extracts, hybrid or "hyphenated" analytical techniques are indispensable. pnrjournal.comnews-medical.net These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. alwsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of natural products. news-medical.net It couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitivity and specificity of mass spectrometry. nih.govnumberanalytics.com For this compound research, an LC-HRMS setup would enable the separation of the compound from a complex plant extract, followed by its accurate mass determination and fragmentation analysis (MS/MS) to gain further structural insights. numberanalytics.com This is particularly useful for identifying known and unknown metabolites of this compound in biological samples.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): For unambiguous structure determination of novel compounds within a mixture, LC-NMR is a powerful, albeit less common, technique. alwsci.com It involves separating components with LC and directly transferring them to an NMR spectrometer for analysis. alwsci.com Advanced systems may incorporate solid-phase extraction (SPE) as an interface (LC-SPE-NMR) to concentrate the analyte and enhance sensitivity, which would be highly beneficial for identifying minor walsucochin-type compounds in an extract. alwsci.comnih.gov

Data Analysis and Chemometrics in this compound Studies

The analysis of this compound and related compounds using modern instrumental methods generates vast and complex datasets. researchgate.net Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. ebsco.combitsathy.ac.in

Exploratory Data Analysis: Techniques such as Principal Component Analysis (PCA) are used to explore and visualize patterns within multivariate data. bitsathy.ac.in For example, PCA could be applied to the spectroscopic (e.g., NMR or MS) profiles of various Walsura species extracts to differentiate them based on their chemical composition and to identify samples rich in this compound or its analogs. researchgate.net This approach helps in classifying samples and identifying outliers. ku.dk

Metabolomics Applications: In the study of this compound's biological activity, metabolomics approaches can identify how the compound alters cellular metabolism. The resulting large datasets from LC-MS or NMR are analyzed using chemometric tools to identify statistically significant changes in metabolite concentrations. wiley.comnih.gov Combining data from multiple analytical platforms (e.g., NMR and MS) and using multiblock PCA can provide a more comprehensive understanding of the metabolic impact. nih.gov This approach is crucial for correlating the chemical structure of this compound with its biological function.

Future Directions and Research Perspectives for Walsucochin a

Unexplored Biosynthetic Avenues and Enzymatic Engineering

The postulated biosynthetic pathway of Walsucochin A from the apotirucallane-type triterpenoid (B12794562), piscidinol D, presents a fascinating case of natural chemical rearrangement. nih.govrsc.org However, the specific enzymes catalyzing this transformation remain uncharacterized. Future research should focus on identifying and characterizing the key enzymes from Walsura cochinchinensis, the plant source of this compound. nih.govresearchgate.net

Key enzymatic steps likely involve oxidosqualene cyclases (OSCs) to form the initial triterpenoid skeleton, followed by cytochrome P450 monooxygenases (P450s) and potentially other isomerases or transferases that orchestrate the oxidative degradation, rearrangement, and formation of the distinctive phenylacetylene (B144264) moiety. nih.govnih.govacs.org The discovery of post-cyclization skeletal rearrangement enzymes in other triterpenoid pathways suggests that similar enzymatic machinery could be responsible for the unique scaffold of this compound. nih.govacs.org

Once these enzymes are identified, enzymatic engineering and synthetic biology approaches could be employed to enhance the production of this compound or to generate novel derivatives. acs.orgnih.gov Techniques such as site-directed mutagenesis and directed evolution could be applied to these enzymes, once isolated and cloned, to improve their efficiency or alter their substrate specificity. acs.orgnih.govfrontiersin.org Heterologous expression of the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae could provide a scalable and sustainable production platform. acs.orgnih.govbiorxiv.org

Table 1: Potential Enzymatic Engineering Strategies for this compound Biosynthesis

| Enzyme Class | Potential Engineering Goal | Rationale |

| Oxidosqualene Cyclase (OSC) | Alter substrate preference; generate novel triterpenoid scaffolds. | The initial cyclization is a key diversification point in triterpenoid biosynthesis. frontiersin.orgmdpi.com |

| Cytochrome P450 (P450) | Enhance catalytic efficiency; modify oxidation patterns on the core structure. | P450s are crucial for the diverse functionalization of triterpenoid skeletons. nih.govfrontiersin.org |

| Isomerases/Rearrangement Enzymes | Elucidate and engineer the unique phenylacetylene ring formation. | The enzymes responsible for the novel skeleton of this compound are of high interest for creating new chemical entities. nih.govacs.org |

| UDP-glycosyltransferases (UGTs) | Introduce sugar moieties to the this compound scaffold to improve solubility and bioactivity. | Glycosylation is a common modification in triterpenoid biosynthesis that can significantly alter pharmacological properties. nih.govfrontiersin.org |

Novel Synthetic Strategies for Enhanced Analog Diversity

While total syntheses of (±)-Walsucochin A have been achieved, future synthetic work should focus on developing more modular and efficient routes that facilitate the generation of a diverse library of analogs. acs.orgscienceandtechnology.com.vn Such a library is essential for comprehensive structure-activity relationship (SAR) studies.

A promising approach is the application of late-stage functionalization (LSF) . nih.govacs.organu.edu.au This strategy involves the direct modification of the complex this compound core, avoiding the need for lengthy de novo syntheses for each new analog. LSF methods, such as selective C-H activation, could be used to introduce a variety of functional groups at different positions on the this compound scaffold. nih.govacs.orgrsc.org This would allow for a systematic exploration of how different substituents impact biological activity.

Furthermore, diversity-oriented synthesis (DOS) strategies could be employed to create analogs with significant skeletal variations from the original this compound framework. researchgate.netcumbria.ac.uk These approaches, combined with modern catalytic methods, would provide access to a broad chemical space around the this compound pharmacophore, potentially leading to the discovery of compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.netoup.com

Deeper Mechanistic Insights into this compound's Biological Actions

Initial studies have shown that this compound exhibits significant cell-protecting activity against hydrogen peroxide (H₂O₂)-induced damage in PC12 cells, suggesting neuroprotective potential. nih.govresearchgate.netnih.gov However, the underlying molecular mechanisms of this activity are yet to be elucidated.

Future research should aim to unravel these mechanisms. Given the neuroprotective effects of other triterpenoids, several potential pathways could be investigated for this compound. explorationpub.comfrontiersin.orgresearchgate.net These include the activation of the Nrf2/antioxidant response element (ARE) signaling pathway, which upregulates the expression of various antioxidant enzymes. plos.org Another plausible mechanism is the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis. frontiersin.org

It would also be valuable to investigate the effect of this compound on other cellular processes implicated in neurodegeneration, such as inflammation, mitochondrial dysfunction, and apoptosis. researchgate.netexplorationpub.com Studies could explore its interaction with key proteins in these pathways, such as caspases, Bcl-2 family proteins, and inflammatory cytokines. researchgate.netexplorationpub.com A deeper understanding of its mechanism of action is crucial for its potential development as a therapeutic agent for neurodegenerative diseases.

Computational Design and Predictive Modeling for this compound Analogues

In silico methods offer a powerful and resource-efficient approach to guide the design and optimization of this compound analogs. nih.govfrontiersin.orgmdpi.com Computational tools can be used to predict the biological activity and pharmacokinetic properties of novel derivatives before their synthesis, thereby prioritizing the most promising candidates for experimental evaluation.

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a sufficient number of this compound analogs with corresponding bioactivity data are available. scienceandtechnology.com.vncam.ac.uk These models establish a mathematical correlation between the chemical structures of the analogs and their biological activities, enabling the prediction of activity for newly designed compounds.

Molecular docking simulations can be used to predict how this compound and its analogs bind to potential protein targets. researchgate.netresearchgate.netresearchgate.net By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design modifications to the this compound structure to enhance binding affinity and selectivity. researchgate.netresearchgate.net

Machine learning algorithms can also be employed to build predictive models based on larger datasets of natural products and their known biological activities. cam.ac.uk These models can help to identify potential new targets for this compound or to predict its activity against a range of biological targets. cam.ac.ukmdpi.com The integration of these computational approaches into the drug discovery pipeline for this compound could significantly accelerate the identification of new lead compounds with therapeutic potential. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Walsucochin A?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as [describe general steps, e.g., cycloaddition or cross-coupling reactions], with purity verified via HPLC (>98% purity threshold). Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and X-ray crystallography for stereochemical confirmation. Researchers should include solvent selection, temperature gradients, and catalyst optimization in experimental design to minimize side products .

Q. How is the initial bioactivity of this compound assessed in preclinical studies?

- Methodological Answer : Standardized in vitro assays (e.g., cytotoxicity via MTT/PrestoBlue, enzyme inhibition kinetics) are used, with IC₅₀ values calculated using nonlinear regression models. Control experiments (positive/negative controls, solvent-only groups) are critical to validate results. Dose-response curves should be triplicated to ensure statistical significance (p < 0.05). Reproducibility requires full disclosure of cell lines (e.g., ATCC authentication), incubation conditions, and raw data deposition in public repositories .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

- Methodological Answer : Integrate multi-omics approaches:

- Proteomics : SILAC labeling or TMT mass spectrometry to identify target proteins.

- CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint genetic dependencies.

- Molecular Dynamics (MD) Simulations : Docking studies (AutoDock Vina, Schrödinger) to predict binding affinities.

Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) and leverage machine learning (e.g., Random Forest classifiers) to prioritize high-confidence targets .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply contradiction analysis frameworks:

- Meta-analysis : Pool datasets from independent studies (e.g., PRISMA guidelines) to identify outliers.

- Constraint-based simulations : Use tools like Python’s SciPy to model bioactivity under varying parameters (pH, temperature, assay type) and detect over-constrained variables .

- TRIZ-inspired matrices : Map conflicting parameters (e.g., potency vs. solubility) to innovate trade-off solutions (e.g., prodrug derivatization) .

Q. What computational methods are validated for predicting this compound’s pharmacokinetics (PK)?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, BBB permeability, and CYP450 interactions.

- MD Simulations : AMBER or GROMACS with explicit solvent models (TIP3P water) to assess membrane permeability.

Validate predictions with in vivo PK studies (rodent models), ensuring alignment between computational and experimental AUC₀–24 values .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., inert gas use, stirring speed) and impurity profiles.

- Analytical Cross-Checks : Inter-lab NMR/X-ray data sharing via platforms like Zenodo.

- AI-Driven Monitoring : Deploy tools like LabTwin for real-time anomaly detection in reaction kinetics .

Data Management & Reporting

Q. What metadata standards are critical for publishing this compound research?

- Methodological Answer : Follow FAIR principles:

- Chemical Identifiers : InChIKey, SMILES strings, and IUPAC names in supplementary files.

- Assay Protocols : MIAME/MINSEQE guidelines for omics data; Include raw spectra (mzML format) and crystal structure CIF files.

Reference prior studies in ACS or RSC journals to align with disciplinary norms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.